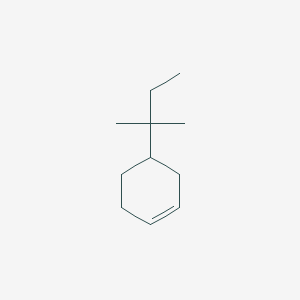

4-t-Pentylcyclohexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51874-62-5 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexene |

InChI |

InChI=1S/C11H20/c1-4-11(2,3)10-8-6-5-7-9-10/h5-6,10H,4,7-9H2,1-3H3 |

InChI Key |

QHNHBWFHTRVZPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCC=CC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-t-Pentylcyclohexene from 4-tert-Pentylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-t-pentylcyclohexene through the acid-catalyzed dehydration of 4-tert-pentylcyclohexanol. This reaction is a classic example of an E1 elimination, a fundamental transformation in organic synthesis. This document outlines the reaction mechanism, a detailed experimental protocol, and expected characterization data.

Reaction Overview and Mechanism

The synthesis of this compound is achieved via the dehydration of 4-tert-pentylcyclohexanol in the presence of a strong acid catalyst, typically phosphoric acid. The reaction proceeds through an E1 (unimolecular elimination) mechanism, which is characteristic of tertiary alcohols.

The mechanism involves three key steps:

-

Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is a poor leaving group. The acid catalyst protonates the oxygen atom of the hydroxyl group, converting it into a good leaving group (water).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation intermediate. This is the rate-determining step of the reaction.

-

Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst. In the case of 4-tert-pentylcyclohexanol, deprotonation can occur from two different adjacent carbons, potentially leading to a mixture of isomeric alkenes. However, according to Zaitsev's rule, the more substituted alkene (this compound) is generally the major product over the less substituted isomer (1-tert-pentyl-3-cyclohexene).

Caption: E1 Reaction Mechanism for the Dehydration of 4-tert-Pentylcyclohexanol.

Experimental Protocol

This protocol is adapted from standard procedures for the dehydration of tertiary alcohols, particularly 4-tert-butylcyclohexanol, and should provide a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume (mL) | Mass (g) |

| 4-tert-Pentylcyclohexanol | 170.30 | ~0.91 | 0.1 | ~18.7 | 17.03 |

| 85% Phosphoric Acid (H₃PO₄) | 98.00 | 1.685 | - | 5.0 | - |

| Saturated Sodium Bicarbonate Solution | - | - | - | 2 x 20 | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - | - | As needed |

Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 17.03 g (0.1 mol) of 4-tert-pentylcyclohexanol.

-

Carefully add 5.0 mL of 85% phosphoric acid to the flask while swirling.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up a simple distillation apparatus with a condenser and a receiving flask. It is advisable to cool the receiving flask in an ice bath to minimize the evaporation of the volatile alkene product.

-

-

Dehydration and Distillation:

-

Heat the reaction mixture gently using a heating mantle.

-

The alkene product will co-distill with water as it is formed.

-

Continue the distillation until no more liquid is collected in the receiving flask. The temperature of the distilling vapor should be monitored and should not exceed 100 °C significantly.

-

-

Work-up and Purification:

-

Transfer the distillate to a separatory funnel. Two layers will be observed: an upper organic layer (the product) and a lower aqueous layer.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Gently swirl and vent the separatory funnel frequently to release any carbon dioxide gas that may form.

-

Separate and discard the aqueous layer.

-

Repeat the wash with another 20 mL of saturated sodium bicarbonate solution.

-

Wash the organic layer with 20 mL of water.

-

Separate and discard the aqueous layer.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Dry the crude product by adding a small amount of anhydrous sodium sulfate. Swirl the flask and add more drying agent until it no longer clumps together.

-

Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask.

-

-

Final Distillation (Optional but Recommended):

-

For higher purity, perform a final simple distillation of the dried product.

-

Collect the fraction boiling at the expected boiling point of this compound (approximately 190-195 °C).

-

-

Product Characterization:

-

Determine the yield of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

The purity can be assessed by gas chromatography (GC).

-

Caption: Experimental Workflow for the Synthesis of this compound.

Expected Characterization Data

The following tables summarize the expected spectroscopic data for the final product, this compound. This data is based on typical values for similar cyclohexene derivatives.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.7 - 5.5 | m | 1H | Olefinic proton (-CH=) |

| ~2.2 - 1.8 | m | 4H | Allylic protons (-CH₂-C=) |

| ~1.8 - 1.0 | m | 4H | Cyclohexane ring protons (-CH₂-) |

| ~1.0 - 0.8 | m | 1H | Cyclohexane ring proton (-CH-) |

| ~0.85 | s | 6H | tert-Pentyl methyl protons (-C(CH₃)₂) |

| ~0.65 | t, J ≈ 7.5 Hz | 3H | tert-Pentyl ethyl protons (-CH₂CH₃) |

| ~1.2 | q, J ≈ 7.5 Hz | 2H | tert-Pentyl ethyl protons (-CH₂CH₃) |

Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment |

| ~135 - 130 | Olefinic carbon (-C=) |

| ~125 - 120 | Olefinic carbon (-CH=) |

| ~45 - 40 | Cyclohexane ring carbon (-CH-) |

| ~38 - 35 | tert-Pentyl quaternary carbon (-C(CH₃)₂) |

| ~30 - 25 | Cyclohexane ring carbons (-CH₂-) |

| ~28 - 24 | tert-Pentyl methyl carbons (-C(CH₃)₂) |

| ~32 - 28 | tert-Pentyl ethyl carbon (-CH₂CH₃) |

| ~8 - 6 | tert-Pentyl ethyl carbon (-CH₂CH₃) |

Expected IR Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch |

| ~2960 - 2850 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (alkane) |

Safety Considerations

-

Phosphoric Acid (85%): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated fume hood.

-

4-tert-Pentylcyclohexanol and this compound: May be irritating to the skin, eyes, and respiratory system. Handle with care and appropriate PPE. The product is flammable. Keep away from open flames and heat sources.

-

General Precautions: Always wear appropriate PPE in the laboratory. Perform all operations in a well-ventilated fume hood. Be cautious when heating flammable liquids.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) before handling any chemicals and adapt the procedure as necessary based on their specific laboratory conditions and equipment.

An In-Depth Technical Guide to the Wittig Reaction Mechanism for the Synthesis of 4-t-Pentylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction mechanism as it applies to the synthesis of 4-t-Pentylcyclohexene. It includes a detailed breakdown of the reaction pathway, experimental protocols, and quantitative data presented for clear comparison.

Core Principles of the Wittig Reaction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds (aldehydes or ketones). The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is a neutral molecule with adjacent positive and negative charges. The key transformation involves the replacement of the carbonyl oxygen with the carbon group from the ylide, forming a carbon-carbon double bond.[1][2]

The synthesis of this compound via the Wittig reaction commences with the reaction of 4-tert-pentylcyclohexanone with a suitable phosphonium ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). This ylide is generated in situ from its corresponding phosphonium salt, methyltriphenylphosphonium bromide, by deprotonation with a strong base.

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the Wittig reaction for the synthesis of this compound can be delineated into two primary stages: the formation of the phosphonium ylide and the subsequent reaction with the ketone.

Formation of the Phosphonium Ylide

The first step is the generation of the nucleophilic ylide from a stable phosphonium salt.[3] This is achieved by treating methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH). The base abstracts a proton from the carbon atom adjacent to the positively charged phosphorus, creating the ylide.

Reaction of the Ylide with 4-tert-Pentylcyclohexanone

The synthesized ylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-tert-pentylcyclohexanone. The currently accepted mechanism for this stage involves a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[1][2] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition to yield the final products: this compound and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[3]

Experimental Protocols

Preparation of Methylenetriphenylphosphorane (Wittig Reagent)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyltriphenylphosphonium bromide | 357.23 | 10 | 3.57 g |

| n-Butyllithium (1.6 M in hexane) | 64.06 | 10 | 6.25 mL |

| Anhydrous Diethyl Ether or THF | - | - | 50 mL |

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Add anhydrous diethyl ether or THF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add the n-butyllithium solution from the dropping funnel to the stirred suspension over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The formation of a characteristic orange-red to yellow color indicates the presence of the ylide.

Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-tert-Pentylcyclohexanone | 168.28 | 9 | 1.51 g |

| Wittig Reagent Solution | - | 10 | ~56.25 mL |

| Anhydrous Diethyl Ether | - | - | 20 mL |

Procedure:

-

To the freshly prepared Wittig reagent solution at room temperature, add a solution of 4-tert-pentylcyclohexanone in anhydrous diethyl ether dropwise over 20-30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours or until TLC analysis indicates the complete consumption of the ketone.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to separate the this compound from the triphenylphosphine oxide byproduct.

Quantitative Data and Yield

The yield of the Wittig reaction can be influenced by several factors, including the purity of the reagents, the reaction conditions, and the steric hindrance of the carbonyl compound. For the synthesis of this compound, a moderate to good yield is expected.

| Product | Theoretical Yield (g) | Expected Yield Range (%) |

| This compound | 1.50 | 60-80% |

Note: The expected yield is an estimation based on similar Wittig reactions reported in the literature.

Logical Workflow of the Synthesis

The overall experimental workflow can be visualized as a series of sequential steps, from reagent preparation to product purification.

Conclusion

The Wittig reaction provides an efficient and reliable method for the synthesis of this compound from 4-tert-pentylcyclohexanone. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and effective purification techniques are crucial for obtaining the desired product in high yield and purity. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of novel alkenes for various applications, including drug development.

References

Dehydration of 4-tert-Pentylcyclohexanol: A Technical Guide to the Synthesis of 4-tert-Pentylcyclohexene

For distribution among researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the acid-catalyzed dehydration of 4-tert-pentylcyclohexanol to synthesize 4-tert-pentylcyclohexene. This elimination reaction is a foundational concept in organic synthesis, primarily proceeding through an E1 (unimolecular elimination) mechanism. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data.

Physicochemical and Safety Data

A comprehensive understanding of the physical properties and safety information of the reactant and product is crucial for successful and safe experimentation. The following tables summarize key data for the analogous compounds used in this guide.

Table 1: Reactant Properties - 4-tert-Butylcyclohexanol

| Property | Value |

| Molecular Formula | C₁₀H₂₀O |

| Molar Mass | 156.27 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 62-70 °C |

| Boiling Point | 214 °C |

| Density | 0.87 g/cm³ (at 80 °C) |

Table 2: Product Properties - 4-tert-Butylcyclohexene

| Property | Value |

| Molecular Formula | C₁₀H₁₈ |

| Molar Mass | 138.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 171-173 °C |

| Density | ~0.81 g/cm³ |

Table 3: Safety Information

| Compound | Hazard Statements | Precautionary Statements |

| 4-tert-Butylcyclohexanol | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Wash hands thoroughly after handling. Wear protective gloves/eye protection. |

| Phosphoric Acid (85%) | Causes severe skin burns and eye damage. | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |

| 4-tert-Butylcyclohexene | Flammable liquid and vapor. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. |

Reaction Mechanism and Signaling Pathway

The dehydration of a secondary alcohol such as 4-tert-pentylcyclohexanol in the presence of a strong, non-nucleophilic acid like phosphoric acid proceeds via an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of the water molecule forms a secondary carbocation intermediate. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding the alkene product.

Caption: E1 Dehydration Mechanism of 4-tert-Pentylcyclohexanol.

Experimental Protocols

This section details a standard laboratory procedure for the dehydration of 4-tert-butylcyclohexanol, which can be adapted for 4-tert-pentylcyclohexanol by adjusting for the molar equivalent.

Materials and Equipment

-

4-tert-butylcyclohexanol (10.0 g, 64.0 mmol)

-

85% Phosphoric acid (H₃PO₄) (5 mL)

-

Saturated sodium chloride solution

-

10% Sodium bicarbonate solution

-

Anhydrous calcium chloride (CaCl₂)

-

50 mL round-bottom flask

-

Fractional distillation apparatus (Hickman still or simple distillation setup)

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Graduated cylinders and pipettes

Procedure

-

Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of 4-tert-butylcyclohexanol and a magnetic stir bar.

-

Addition of Catalyst: Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the contents.

-

Distillation: Assemble a fractional distillation apparatus. Heat the flask using a heating mantle or sand bath to a temperature of approximately 100-120°C. The product, 4-tert-butylcyclohexene, will co-distill with water. Collect the distillate in a chilled receiving flask. Continue the distillation until no more liquid is collected, which typically takes 30-60 minutes.

-

Workup - Washing: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:

-

20 mL of saturated sodium chloride solution (to remove the bulk of the water).

-

20 mL of 10% sodium bicarbonate solution (to neutralize any remaining acid). Vent the separatory funnel frequently to release any pressure buildup.

-

20 mL of saturated sodium chloride solution.

-

-

Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride pellets to dry the solution. Swirl the flask occasionally for 10-15 minutes. The liquid should be clear when it is dry.

-

Final Distillation (Purification): Decant the dried liquid into a clean, dry round-bottom flask. Perform a final simple distillation, collecting the fraction that boils between 171-173°C.

-

Characterization: The final product can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and confirm identity, and Infrared (IR) spectroscopy to identify the characteristic C=C bond of the alkene.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the Synthesis of 4-tert-Pentylcyclohexene.

Navigating the Spectral Landscape of 4-t-Pentylcyclohexene: A Technical Guide to ¹H and ¹³C NMR Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-t-Pentylcyclohexene. Designed for researchers, scientists, and professionals in drug development, this document details the predicted spectral parameters, outlines a standardized experimental protocol for data acquisition, and presents a logical workflow for NMR data analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this compound, the following spectral parameters have been predicted using established computational methods and analysis of structurally analogous compounds. These predictions serve as a robust reference for spectral assignment and structural verification.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the olefinic, allylic, aliphatic, and t-pentyl protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 5.68 | d | 10.0 |

| H-2 | 5.62 | d | 10.0 |

| H-3 (axial) | 2.15 | m | - |

| H-3 (equatorial) | 2.05 | m | - |

| H-4 | 1.85 | m | - |

| H-5 (axial) | 1.30 | m | - |

| H-5 (equatorial) | 1.95 | m | - |

| H-6 (axial) | 1.25 | m | - |

| H-6 (equatorial) | 2.00 | m | - |

| -C(CH₃)₂- | 0.88 | s | - |

| -CH₂-CH₃ | 1.35 | q | 7.5 |

| -CH₂-CH₃ | 0.85 | t | 7.5 |

Table 1: Predicted ¹H NMR spectral data for this compound.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are detailed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 127.2 |

| C-2 | 126.8 |

| C-3 | 31.5 |

| C-4 | 41.0 |

| C-5 | 27.0 |

| C-6 | 29.0 |

| -C(CH₃)₂- | 32.5 |

| -C(CH₃)₂- | 25.0 |

| -CH₂-CH₃ | 37.0 |

| -CH₂-CH₃ | 8.5 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds.

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Sample Filtration: Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

NMR Data Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR spectral data.

Mass Spectrometry Fragmentation of 4-t-Pentylcyclohexene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 4-t-pentylcyclohexene. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the molecular fragmentation pathways, quantitative data, and the experimental protocols for analysis.

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is expected to be governed by the stability of the resulting carbocations and radical species. The presence of the cyclohexene ring and the tertiary pentyl group dictates the primary cleavage sites. The molecular ion (M+) is anticipated to be of low abundance due to the numerous favorable fragmentation pathways.

The predicted quantitative data for the major fragments are summarized in the table below. These values are derived from established fragmentation patterns of substituted cyclohexenes and related aliphatic compounds.

| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance |

| 152 | [C11H20]+• (Molecular Ion) | This compound radical cation | Low |

| 123 | [M - C2H5]+ | Loss of an ethyl radical from the t-pentyl group | Moderate |

| 95 | [M - C4H9]+ | Loss of a butyl radical (cleavage of the t-pentyl group) | High |

| 81 | [C6H9]+ | Cyclohexenyl cation | High |

| 68 | [C5H8]+• | Retro-Diels-Alder fragmentation product (Isoprene radical cation) | Moderate |

| 67 | [C5H7]+ | Loss of H• from the retro-Diels-Alder product | Moderate |

| 57 | [C4H9]+ | t-Butyl cation from the pentyl group | High (likely base peak) |

| 41 | [C3H5]+ | Allyl cation | Moderate |

Fragmentation Pathways

The fragmentation of this compound is primarily initiated by the removal of an electron to form the molecular ion. This is followed by several competing fragmentation pathways:

-

Alpha-Cleavage at the Tertiary Pentyl Group: The bond between the tertiary carbon of the pentyl group and the adjacent carbon is susceptible to cleavage. This can lead to the loss of an ethyl radical (resulting in a fragment at m/z 123) or a butyl radical (resulting in a fragment at m/z 95). The formation of the stable tertiary carbocation favors these pathways.

-

Cleavage of the Tertiary Pentyl Group: The entire t-pentyl group can be cleaved, leading to the formation of a stable cyclohexenyl cation at m/z 81 and a t-pentyl radical.

-

Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a characteristic RDA reaction. This concerted pericyclic reaction results in the formation of a diene and a dienophile. For this compound, this would yield an isoprene radical cation at m/z 68 and 3-methyl-1-butene. Subsequent loss of a hydrogen atom from the isoprene fragment can lead to a cation at m/z 67.

-

Fragmentation of the Alkyl Chain: The tertiary pentyl group itself can fragment, leading to the formation of a highly stable t-butyl cation at m/z 57, which is predicted to be the base peak in the spectrum.

-

Formation of Smaller Fragments: Further fragmentation can lead to the formation of smaller, stable cations such as the allyl cation at m/z 41.

FT-IR Spectroscopy Analysis of 4-t-Pentylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4-t-Pentylcyclohexene. This document outlines the characteristic infrared absorption frequencies for the key functional groups within the molecule, details a standard experimental protocol for analysis, and presents a logical workflow for the spectroscopic process.

Introduction to FT-IR Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint." In the case of this compound, FT-IR spectroscopy is instrumental in confirming the presence of its core functional groups: the carbon-carbon double bond (C=C) of the cyclohexene ring, the associated vinylic C-H bonds, and the saturated C-H bonds of the cycloalkane ring and the t-pentyl substituent.

Data Presentation: Characteristic Functional Group Absorptions

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the expected quantitative data for these groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Alkene (Cyclohexene) | =C-H Stretch | 3100 - 3010 | Medium | Peaks appearing above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.[1][2] |

| C=C Stretch | 1680 - 1620 | Variable, Medium to Weak | The exact position can be influenced by ring strain. For cyclohexene, this peak is often observed around 1640-1650 cm⁻¹.[3][4] | |

| Alkane (Cycloalkane & t-Pentyl) | -C-H Stretch | 2960 - 2850 | Strong | These absorptions are due to the sp³ hybridized C-H bonds in both the cyclohexene ring and the t-pentyl group.[5][6] |

| -CH₂- Bend (Scissoring) | ~1470 - 1450 | Medium | Characteristic of the methylene groups in the cyclohexene ring. | |

| -CH₃ Bend (Asymmetric & Symmetric) | ~1460 and ~1370 | Medium | Arises from the methyl groups of the t-pentyl substituent. The presence of a tertiary butyl or pentyl group can sometimes lead to a characteristic split in the methyl bending region. | |

| Alkene (Cyclohexene) | =C-H Bend (Out-of-plane) | 1000 - 650 | Strong | The position of this strong band in the fingerprint region can sometimes provide information about the substitution pattern of the alkene.[7] |

Experimental Protocol: FT-IR Analysis of Liquid Samples

The following protocol details the methodology for obtaining an FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid analysis.

3.1. Instrumentation and Materials

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Sample of this compound.

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

3.2. Sample Preparation and Background Collection

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous analyses. Allow the solvent to fully evaporate.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

3.3. Sample Analysis

-

Sample Application: Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal using a micropipette.[8] Ensure that the crystal surface is completely covered by the liquid sample.

-

Data Acquisition: Initiate the sample scan. The FT-IR spectrometer will pass an infrared beam through the ATR crystal, which will be in contact with the sample. The instrument measures the attenuated energy of the reflected beam and converts it into an infrared spectrum. For improved signal-to-noise ratio, multiple scans are typically co-added (e.g., 16 or 32 scans).

-

Data Processing: The resulting spectrum is processed by the instrument's software, which performs a Fourier transform on the interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

3.4. Post-Analysis

-

Cleaning: After the analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Data Interpretation: Analyze the obtained spectrum by identifying the characteristic absorption peaks and comparing them to the expected values for the functional groups of this compound as detailed in the data table above.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR Analysis of this compound.

References

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. docbrown.info [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Spectroscopic Characterization of 4-(tert-Pentyl)-1-cyclohexene (CAS Number: 51874-62-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Pentyl)-1-cyclohexene is a cyclic olefin of interest in various fields of chemical research, including synthetic organic chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application. This document outlines the predicted spectroscopic characteristics of this compound and provides generalized experimental protocols for its analysis using modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(tert-pentyl)-1-cyclohexene. These predictions are derived from established principles of spectroscopy and by comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic H (C1-H, C2-H) | 5.5 - 5.8 | Multiplet |

| Allylic H (C3-H, C6-H) | 1.9 - 2.2 | Multiplet |

| Cyclohexyl H (C4-H) | 1.2 - 1.6 | Multiplet |

| Cyclohexyl H (C5-H₂) | 1.0 - 1.8 | Multiplet |

| Methylene H (tert-pentyl, -CH₂-) | 1.1 - 1.3 | Quartet |

| Methyl H (tert-pentyl, -CH₃) | 0.8 - 1.0 | Triplet |

| Methyl H (tert-pentyl, gem-dimethyl) | 0.7 - 0.9 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Olefinic C (C1, C2) | 125 - 135 |

| Allylic C (C3, C6) | 30 - 40 |

| Substituted Cyclohexyl C (C4) | 40 - 50 |

| Cyclohexyl C (C5) | 25 - 35 |

| Quaternary C (tert-pentyl) | 35 - 45 |

| Methylene C (tert-pentyl, -CH₂) | 30 - 40 |

| Methyl C (tert-pentyl, -CH₃) | 8 - 15 |

| Methyl C (tert-pentyl, gem-dimethyl) | 25 - 35 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch (Olefinic) | 3020 - 3080 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Alkene) | 1640 - 1680 | Medium, Sharp |

| -CH₂- Bend (Scissoring) | 1450 - 1470 | Medium |

| -CH₃ Bend (Asymmetric & Symmetric) | 1370 - 1390 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Identity |

| 152 | [M]⁺ (Molecular Ion) |

| 123 | [M - C₂H₅]⁺ |

| 95 | [M - C₄H₉]⁺ |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 71 | [C₅H₁₁]⁺ (tert-Pentyl cation) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid organic compound like 4-(tert-pentyl)-1-cyclohexene.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon resonances (e.g., 0-220 ppm).

-

Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a single drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.[1][2][3][4][5]

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap mass analyzer).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at a temperature of 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu).

-

Data Analysis: Identify the peak corresponding to 4-(tert-pentyl)-1-cyclohexene in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Visualizations

Diagram 1: General Workflow for Spectroscopic Characterization

References

Quantum Chemical Calculations for Determining the Conformational Stability of 4-t-Pentylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conformational Analysis of Substituted Cyclohexenes

The cyclohexene ring adopts a half-chair conformation, which is more stable than the boat or twist-boat conformations. The introduction of substituents on the ring leads to different spatial arrangements, or conformers, with varying stabilities. The primary factor governing the stability of these conformers is the steric strain arising from interactions between the substituent and the rest of the ring.

In the case of 4-substituted cyclohexenes, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. Generally, the conformer with the substituent in the pseudo-equatorial position is more stable to minimize steric interactions with the axial hydrogen atoms on the same side of the ring, known as 1,3-diaxial interactions. The bulky tert-pentyl group, with its significant steric demand, is expected to have a strong preference for the pseudo-equatorial position.

Conformational Isomers of 4-t-Pentylcyclohexene

The two primary chair-like conformers of this compound are the result of a ring flip, which interconverts the pseudo-axial and pseudo-equatorial positions of the tert-pentyl group.

Unveiling 4-t-Pentylcyclohexene: A Technical Guide to its Discovery and Initial Isolation

For Immediate Release

Plausible Pathways to 4-t-Pentylcyclohexene

The initial synthesis of this compound can be logically deduced through two primary and well-established organic chemistry reactions: the dehydration of 4-tert-pentylcyclohexanol and the Wittig reaction of 4-tert-pentylcyclohexanone. These methods represent the most likely routes taken for the compound's first isolation.

Synthesis of Precursors

The successful synthesis of this compound is predicated on the availability of its key precursors: 4-tert-pentylcyclohexanol and 4-tert-pentylcyclohexanone.

1. 4-tert-pentylcyclohexanol: This alcohol is typically prepared via the catalytic hydrogenation of 4-tert-pentylphenol. This process involves the reduction of the aromatic ring to a cyclohexane ring.

2. 4-tert-pentylcyclohexanone: The ketone precursor can be synthesized through the oxidation of 4-tert-pentylcyclohexanol. Common oxidizing agents for this transformation include chromic acid or Swern oxidation.

Key Synthetic Methodologies

The following sections detail the likely experimental protocols for the initial synthesis and isolation of this compound.

Method 1: Dehydration of 4-tert-pentylcyclohexanol

This acid-catalyzed elimination reaction is a fundamental method for the synthesis of alkenes from alcohols.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 4-tert-pentylcyclohexanol.

-

Acid Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, to the alcohol.

-

Heating: Heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkene product. The reaction is typically driven to completion by the removal of the product as it is formed.

-

Workup: The distillate, containing this compound and water, is collected. The organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then washed with brine.

-

Purification: The crude product is dried over an anhydrous salt like magnesium sulfate and purified by fractional distillation to yield pure this compound.

Method 2: Wittig Reaction of 4-tert-pentylcyclohexanone

The Wittig reaction provides a reliable method for converting a ketone into an alkene with a specific double bond placement.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the phosphonium ylide. This is typically done by reacting methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF).

-

Reaction with Ketone: Cool the ylide solution in an ice bath and slowly add a solution of 4-tert-pentylcyclohexanone in THF.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent, such as diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Quantitative Data

The following tables summarize the expected quantitative data for the key compounds involved in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₁₁H₂₀ | 152.28 | ~195-197 |

| 4-tert-pentylcyclohexanol | C₁₁H₂₂O | 170.30 | ~235-238 |

| 4-tert-pentylcyclohexanone | C₁₁H₂₀O | 168.28 | ~230-233 |

Table 1: Physical Properties

| Compound | Expected Yield (%) |

| This compound (from Dehydration) | 70-85 |

| This compound (from Wittig) | 60-75 |

Table 2: Expected Reaction Yields

Spectroscopic Data (Predicted)

The following tables outline the predicted spectroscopic data for this compound, which are crucial for its identification and characterization.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic Protons | 5.5 - 5.7 | m | - |

| Allylic Protons | 1.9 - 2.2 | m | - |

| Cyclohexane Protons | 1.0 - 1.9 | m | - |

| t-Pentyl Protons (CH₂) | 1.2 - 1.4 | q | ~7.5 |

| t-Pentyl Protons (CH₃) | 0.8 - 0.9 | t | ~7.5 |

| t-Pentyl Protons (gem-dimethyl) | 0.7 - 0.8 | s | - |

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Vinylic Carbons | 120 - 135 |

| Allylic Carbon | 30 - 40 |

| Cyclohexane Carbons | 25 - 35 |

| Quaternary t-Pentyl Carbon | 35 - 45 |

| t-Pentyl Carbons (CH₂) | 30 - 40 |

| t-Pentyl Carbons (CH₃) | 8 - 12 |

| t-Pentyl Carbons (gem-dimethyl) | 25 - 30 |

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| =C-H stretch | 3015 - 3030 | Medium |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| C=C stretch | 1640 - 1660 | Medium |

| =C-H bend | 675 - 730 | Strong |

Table 5: Predicted IR Spectroscopy Data for this compound

| m/z | Proposed Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 123 | [M - C₂H₅]⁺ |

| 95 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

Visualizing the Synthesis

The following diagrams illustrate the logical flow and chemical transformations in the plausible synthetic pathways to this compound.

Caption: Plausible synthetic pathways to this compound.

Caption: Experimental workflow for the dehydration of 4-tert-pentylcyclohexanol.

A Technical Guide to 4-t-Pentylcyclohexene and its Analogs: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-t-Pentylcyclohexene is a substituted cycloalkene that, along with its structural analogs, holds potential for investigation in various scientific domains, including materials science and medicinal chemistry. While direct research on this compound is limited, this technical guide provides a comprehensive overview of its probable synthetic routes, predicted physicochemical properties, and potential biological activities, drawing upon established chemical principles and data from closely related analogs such as 4-t-butylcyclohexene. This document outlines detailed experimental protocols for the synthesis of this compound via dehydration of 4-tert-pentylcyclohexanol and the Wittig reaction of 4-tert-pentylcyclohexanone. Furthermore, it summarizes the known biological activities of structurally similar compounds, suggesting potential avenues for future research into the pharmacological applications of this compound and its derivatives. All quantitative data from analogous compounds is presented in structured tables for comparative analysis, and key reaction pathways are illustrated using Graphviz diagrams.

Introduction

Substituted cyclohexene moieties are prevalent scaffolds in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of bulky alkyl groups, such as a tertiary-pentyl group, onto the cyclohexene ring can significantly influence the molecule's lipophilicity, steric profile, and ultimately its interaction with biological targets. This guide focuses on this compound, a compound for which specific literature is scarce, and aims to provide a foundational understanding by leveraging data from its lower homolog, 4-t-butylcyclohexene, and other related structures.

Synthesis of this compound

The synthesis of this compound can be approached through two primary and reliable synthetic strategies starting from the corresponding ketone or alcohol.

Dehydration of 4-tert-Pentylcyclohexanol

A common and effective method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. In the case of this compound, the precursor would be 4-tert-pentylcyclohexanol.

Reaction Scheme:

Caption: Acid-catalyzed dehydration of 4-tert-pentylcyclohexanol.

Experimental Protocol (Adapted from the dehydration of 4-tert-butylcyclohexanol):

-

Apparatus Setup: A round-bottom flask is fitted with a fractional distillation column, a condenser, and a receiving flask.

-

Reaction Mixture: 4-tert-Pentylcyclohexanol is placed in the round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid. A common ratio is approximately 1:10 acid to alcohol by volume.

-

Heating: The mixture is gently heated. The alkene product, being more volatile than the starting alcohol, will distill over as it is formed.

-

Purification: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and purified by simple distillation to yield pure this compound.

Wittig Reaction of 4-tert-Pentylcyclohexanone

The Wittig reaction is a powerful tool for converting ketones and aldehydes into alkenes with high regioselectivity. To synthesize this compound, 4-tert-pentylcyclohexanone would be reacted with a phosphonium ylide, typically methylenetriphenylphosphorane.

Reaction Scheme:

Caption: Wittig olefination of 4-tert-pentylcyclohexanone.

Experimental Protocol (Adapted from the Wittig reaction on 4-tert-butylcyclohexanone):

-

Ylide Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, methyltriphenylphosphonium bromide is suspended in an anhydrous ether solvent (e.g., diethyl ether or THF). A strong base, such as n-butyllithium or sodium hydride, is added dropwise at a low temperature (typically 0 °C or below) to generate the ylide in situ.

-

Reaction with Ketone: A solution of 4-tert-pentylcyclohexanone in the same anhydrous solvent is then added slowly to the ylide solution. The reaction mixture is typically stirred at room temperature for several hours.

-

Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Physicochemical and Spectroscopic Data (Predicted and Analog-Based)

Table 1: Physicochemical Properties of 4-t-Butylcyclohexene

| Property | Value |

| Molecular Formula | C10H18 |

| Molecular Weight | 138.25 g/mol [1][2][3] |

| Appearance | Colorless liquid[2] |

| Boiling Point | Not available |

| Density | Not available |

Table 2: Predicted and Analog-Based Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts/Bands for this compound (based on 4-t-Butylcyclohexene data) | Reference Data for 4-t-Butylcyclohexanone |

| ¹H NMR | Vinyl protons (~5.5-5.8 ppm), Allylic protons (~1.8-2.2 ppm), Cyclohexyl protons (~1.0-1.8 ppm), t-Pentyl protons (~0.8-1.0 ppm) | ¹H NMR (CDCl₃, 300 MHz): δ 2.28 (m, 2H), 2.23 (m, 2H), 2.01 (m, 2H), 1.39 (m, 3H), 0.84 (s, 9H)[4] |

| ¹³C NMR | Vinylic carbons (~125-130 ppm), Allylic carbons (~25-35 ppm), Saturated carbons (~20-45 ppm), t-Pentyl carbons (~8-35 ppm) | ¹³C NMR (CDCl₃, 75 MHz): δ 211.6 (C=O), 46.6, 41.0, 32.2, 27.4[5] |

| IR Spectroscopy | C=C stretch (~1650 cm⁻¹), =C-H stretch (~3020 cm⁻¹), C-H stretch (sp³) (~2850-2960 cm⁻¹) | IR (neat): C=O stretch ~1715 cm⁻¹[6][7] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 152. Characteristic fragmentation pattern involving loss of the t-pentyl group. | MS (EI): m/z 154 (M⁺), 98, 57[8][9] |

Potential Biological Activities and Signaling Pathways

While no biological studies have been reported for this compound, the broader class of terpenes and related cyclohexane derivatives have demonstrated a range of biological activities. These activities provide a basis for predicting the potential therapeutic applications of this compound and its analogs.

Anti-inflammatory Activity

Many terpenes, which share structural similarities with this compound, exhibit significant anti-inflammatory properties.[10][11][12][13][14] These compounds often modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, and by suppressing the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10]

Potential Signaling Pathway:

Caption: Potential inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Various cyclohexane derivatives have been reported to possess antibacterial and antifungal properties.[15][16] The lipophilic nature of the alkyl-substituted cyclohexene ring may facilitate its interaction with and disruption of microbial cell membranes. Derivatives of 4-t-butylcyclohexanone have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[17]

Antiviral Activity

Certain cyclohexenyl and cyclohexanyl nucleoside analogs have been synthesized and evaluated for their antiviral activity against a range of viruses, including herpes simplex virus (HSV) and coxsackie virus.[18] This suggests that the cyclohexene scaffold could be a valuable starting point for the development of novel antiviral agents.

Conclusion

This compound represents an under-explored molecule with potential for further scientific investigation. Based on the chemistry of its analogs, its synthesis is readily achievable through established methods such as alcohol dehydration and the Wittig reaction. The predicted spectroscopic and physicochemical properties provide a foundation for its characterization. Furthermore, the known biological activities of related terpenes and cyclohexane derivatives suggest that this compound and its analogs could be promising candidates for screening in anti-inflammatory, antimicrobial, and antiviral assays. This technical guide serves as a comprehensive resource to stimulate and support future research into this and similar chemical entities.

References

- 1. 4-Tert-butylcyclohex-1-ene | C10H18 | CID 16688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Tert-butylcyclohex-1-ene | C10H18 | CID 16688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-tert-Butylcyclohexanone(98-53-3) 1H NMR spectrum [chemicalbook.com]

- 5. C-13 NMR Spectrum [acadiau.ca]

- 6. Solved Analyze the IR spectrum of | Chegg.com [chegg.com]

- 7. 4-tert-Butylcyclohexanone(98-53-3) IR Spectrum [m.chemicalbook.com]

- 8. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclohexanone, 4-(1,1-dimethylethyl)- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mednexus.org [mednexus.org]

- 14. The Anti-Inflammatory Properties of Terpenoids from Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Conformational Landscape of 4-t-Pentylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preference of substituted cyclohexene rings is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. The 4-t-pentylcyclohexene molecule serves as an exemplary model for understanding the interplay of steric and electronic effects that govern the three-dimensional structure of six-membered rings containing a single double bond. This technical guide provides an in-depth analysis of the conformational equilibrium of the this compound ring, summarizing key energetic parameters, detailing experimental methodologies for their determination, and visualizing the underlying principles through logical diagrams. Due to the limited availability of specific experimental data for the t-pentyl substituent, this guide will draw upon well-established principles and data from the closely related and extensively studied 4-t-butylcyclohexene as a primary analogue.

Introduction to Cyclohexene Conformations

Unlike the well-known chair and boat conformations of cyclohexane, the presence of a double bond in cyclohexene flattens the ring at the sp2-hybridized carbons (C1 and C2). This results in a "sofa" or "half-chair" conformation as the lowest energy form. In this conformation, four of the carbon atoms (C1, C2, C3, and C6) are coplanar, while C4 and C5 are puckered out of this plane in opposite directions.

A key feature of substituted cyclohexenes is the existence of two non-equivalent pseudo-chair conformations that can interconvert via a ring flip. These are designated as the pseudo-equatorial (e') and pseudo-axial (a') conformations, referring to the orientation of the substituent at the C4 position.

The Conformational Equilibrium of this compound

The bulky tertiary-pentyl (t-pentyl) or tert-amyl group at the C4 position strongly influences the conformational equilibrium of the cyclohexene ring. Due to steric hindrance, the conformer in which the bulky group occupies the pseudo-equatorial position is significantly more stable than the conformer where it is in the pseudo-axial position.

The primary destabilizing factor in the pseudo-axial conformation is the 1,3-diaxial-like interaction, also known as allylic strain (A(1,3) strain). This refers to the steric repulsion between the pseudo-axial substituent at C4 and the hydrogen atom at C2. An additional flagpole-like interaction between the pseudo-axial t-pentyl group and the hydrogen at C1 further disfavors this conformation.

The conformational equilibrium can be represented as follows:

Quantitative Conformational Analysis

| Parameter | Value (for 4-t-butylcyclohexene analogue) | Significance |

| ΔG° (a' → e') | ~ -2.5 kcal/mol | Free energy difference favoring the pseudo-equatorial conformer. |

| Equilibrium Constant (Keq) | > 50 | Indicates a strong preference for the pseudo-equatorial conformer at room temperature. |

| Population of Pseudo-equatorial Conformer | > 98% | The vast majority of molecules exist in the more stable conformation. |

| Population of Pseudo-axial Conformer | < 2% | The less stable conformation is only present in a very small amount. |

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and the characterization of individual conformers rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.

Low-Temperature NMR Spectroscopy

Objective: To slow down the rate of ring flipping to an extent that signals for both the pseudo-axial and pseudo-equatorial conformers can be observed and quantified.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl3, or deuterated dichloromethane, CD2Cl2).

-

Initial Spectrum: A standard ¹H NMR spectrum is acquired at room temperature. At this temperature, rapid ring inversion leads to a time-averaged spectrum where the signals represent a weighted average of the two conformers.

-

Low-Temperature Studies: The sample is cooled incrementally within the NMR spectrometer's variable temperature unit. Spectra are acquired at various temperatures (e.g., down to -80 °C or lower).

-

Coalescence and Signal Separation: As the temperature decreases, the rate of ring flipping slows. The averaged signals will broaden, then coalesce, and finally resolve into separate sets of signals for the major (pseudo-equatorial) and minor (pseudo-axial) conformers.

-

Integration and Quantification: The relative populations of the two conformers at a given low temperature can be determined by integrating the corresponding well-resolved signals. The free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(Keq), where Keq is the ratio of the conformer populations.

Analysis of Vicinal Coupling Constants

Objective: To determine the dihedral angles between adjacent protons, which are characteristic of the ring's conformation.

Methodology:

-

High-Resolution ¹H NMR: A high-resolution ¹H NMR spectrum is acquired to accurately measure the coupling constants (J-values) between vicinal protons.

-

Karplus Equation: The Karplus equation relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons. By analyzing the J-values, particularly for the protons on C3, C4, C5, and C6, the dominant conformation and its geometry can be inferred. For example, a large trans-diaxial coupling (typically 8-13 Hz) would be expected between H4 and H5 in the pseudo-equatorial conformer.

Computational Chemistry

Objective: To model the geometries and relative energies of the possible conformations.

Methodology:

-

Structure Building: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanical methods (e.g., Density Functional Theory - DFT) or high-level molecular mechanics force fields.

-

Prediction of NMR Parameters: Computational methods can also be used to predict NMR chemical shifts and coupling constants for each conformer, which can then be compared with experimental data to validate the computational model.

The following diagram illustrates a general workflow for the conformational analysis of this compound:

Signaling Pathways and Logical Relationships

The conformational preference of this compound is governed by a logical hierarchy of steric interactions. The following diagram illustrates the key factors leading to the observed stability of the pseudo-equatorial conformer.

Conclusion

The conformational analysis of this compound reveals a strong preference for the pseudo-equatorial conformation of the t-pentyl group. This preference is driven by the avoidance of significant steric clashes, primarily A(1,3) allylic strain, that destabilize the pseudo-axial conformer. The principles and experimental methodologies outlined in this guide, largely based on the well-studied 4-t-butylcyclohexene analogue, provide a robust framework for understanding and predicting the conformational behavior of this and related substituted cyclohexene systems. For professionals in drug development, a thorough understanding of these conformational landscapes is critical for designing molecules with specific three-dimensional structures required for optimal biological activity.

Methodological & Application

Application Note: Gas Chromatography Analysis of 4-tert-Pentylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of 4-tert-Pentylcyclohexene. The described protocol is suitable for the determination of purity and the quantification of 4-tert-Pentylcyclohexene in various sample matrices. The methodology utilizes a non-polar capillary column coupled with a flame ionization detector (FID) to achieve excellent separation and sensitivity. This document provides comprehensive experimental parameters, data presentation in a structured format, and a visual representation of the analytical workflow.

Introduction

4-tert-Pentylcyclohexene is a substituted cyclohexene derivative with applications in synthetic chemistry and as a potential building block in drug development. Accurate and precise analytical methods are crucial for its characterization and quality control. Gas chromatography with flame ionization detection (GC-FID) is a widely used technique for the analysis of volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This protocol outlines a validated GC-FID method for the analysis of 4-tert-Pentylcyclohexene.

Experimental Protocol

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector and a flame ionization detector.[3]

-

GC Column: Agilent J&W DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).[4]

-

Carrier Gas: Helium (99.999% purity or higher).

-

Gases for FID: Hydrogen (99.999% purity or higher) and compressed air.

-

Syringes: 10 µL GC syringe for manual injection or autosampler vials (2 mL) with septa.

-

Solvent: Hexane (GC grade or higher).

Standard and Sample Preparation

Standard Preparation:

-

Prepare a stock solution of 4-tert-Pentylcyclohexene at a concentration of 1000 µg/mL in hexane.

-

Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

-

Accurately weigh the sample containing 4-tert-Pentylcyclohexene.

-

Dissolve the sample in a known volume of hexane to achieve a theoretical concentration within the calibration range.

-

Vortex the sample to ensure complete dissolution.

-

If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Gas Chromatography Conditions

The following GC parameters are recommended for the analysis of 4-tert-Pentylcyclohexene:

| Parameter | Value |

| Injector | |

| Injection Mode | Split (Split Ratio 50:1) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Oven | |

| Initial Temperature | 80 °C |

| Initial Hold Time | 2 minutes |

| Temperature Ramp | 15 °C/min to 200 °C |

| Final Hold Time | 5 minutes |

| Column | |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Detector (FID) | |

| Detector Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Helium) | 25 mL/min |

Data Analysis and Quantification

The quantification of 4-tert-Pentylcyclohexene is performed using an external standard calibration method.

-

Inject the prepared calibration standards into the GC system.

-

Record the peak area for 4-tert-Pentylcyclohexene for each standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Inject the prepared sample solution into the GC system.

-

Determine the peak area of 4-tert-Pentylcyclohexene in the sample chromatogram.

-

Calculate the concentration of 4-tert-Pentylcyclohexene in the sample using the calibration curve equation.

Data Presentation

The quantitative data for the analysis of 4-tert-Pentylcyclohexene is summarized in the tables below.

Table 1: Calibration Data for 4-tert-Pentylcyclohexene

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 12,543 |

| 5 | 63,891 |

| 10 | 128,112 |

| 25 | 320,543 |

| 50 | 645,890 |

| 100 | 1,295,321 |

Table 2: Sample Analysis Results

| Sample ID | Sample Weight (mg) | Dilution Volume (mL) | Peak Area (Arbitrary Units) | Calculated Concentration (µg/mL) | Purity (%) |

| Sample A | 10.5 | 10 | 485,678 | 37.5 | 99.2 |

| Sample B | 10.2 | 10 | 470,123 | 36.3 | 99.5 |

Note: The data presented in these tables are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow and Diagrams

The overall workflow for the GC analysis of 4-tert-Pentylcyclohexene is depicted in the following diagram.

The logical relationship for the quantification process is illustrated in the following diagram.

Conclusion

The gas chromatography method described in this application note provides a reliable and accurate means for the quantitative analysis of 4-tert-Pentylcyclohexene. The use of a non-polar capillary column and flame ionization detection ensures excellent chromatographic resolution and sensitivity. This protocol is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Polymerization of 4-Methyl-1-Pentene

Disclaimer: Initial research indicates that "4-t-Pentylcyclohexene" is not a commonly utilized monomer in polymerization literature. The following application notes and protocols are based on the polymerization of 4-methyl-1-pentene (4M1P) , a structurally related and industrially significant monomer. It is presumed that this information will be of greater utility to researchers in the field.

These notes are intended for researchers, scientists, and drug development professionals interested in the synthesis and application of poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic.

Introduction

Poly(4-methyl-1-pentene), often referred to as PMP, is a crystalline polyolefin with a unique combination of properties, including very low density, high transparency, excellent gas permeability, and a high melting point.[1] These characteristics make it a valuable material for specialized applications in medical devices, gas separation membranes, and laboratory ware. The isospecific polymerization of 4M1P is typically achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts.[2][3]

Applications

-

Medical Devices: Due to its excellent biocompatibility, sterilizability, and transparency, PMP is used in medical applications such as hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO), hypodermic syringes, and blood collection equipment.[2]

-

Gas Separation Membranes: The high gas permeability and selectivity of PMP make it suitable for the fabrication of gas separation and pervaporation membranes.

-

Laboratory and Industrial Equipment: Its high melting point and chemical resistance allow for its use in laboratory apparatus and industrial components that require steam sterilization.

-

Food Packaging: The transparency and high melting temperature of PMP make it a candidate for microwave-safe food containers and packaging.

Quantitative Data Summary

The properties of poly(4-methyl-1-pentene) can vary significantly depending on the catalyst system and polymerization conditions used. The following tables summarize key data points for PMP synthesized using different catalytic methods.

Table 1: Thermal Properties of Poly(4-methyl-1-pentene) (PMP)

| Property | Value | Catalyst Type | Reference |

| Crystalline Melting Point (Tm) | 240 °C | Not Specified | |

| Melting Temperature (Tm) | 149 °C | Syndiospecific Metallocene | [2] |

| Melting Temperature (Tm) | Up to 246 °C | Isospecific Metallocene | [2] |

| Vicat Softening Temperature | 179 °C | Not Specified | [1] |

Table 2: Physical and Molecular Properties of Poly(4-methyl-1-pentene) (PMP)

| Property | Value | Notes | Reference |

| Density | 0.835 g/mL at 25 °C | The lowest among current commercial polymers. | |

| Refractive Index (n20/D) | 1.463 | ||

| Molecular Weight | Varies (Low, Medium, High) | Dependent on catalyst and conditions. | [4][5] |

Experimental Protocols

The following are generalized protocols for the polymerization of 4-methyl-1-pentene using Ziegler-Natta and metallocene catalysts. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Polymerization of 4-Methyl-1-Pentene using a Heterogeneous Ziegler-Natta Catalyst

This protocol describes a typical slurry polymerization process.

Materials:

-

4-methyl-1-pentene (4M1P), polymerization grade, purified.

-

Titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support (catalyst).

-

Triethylaluminum (Al(C₂H₅)₃ or TEAL) (cocatalyst).

-

An organic modifier (e.g., an ester of an aromatic diacid).

-

Toluene or Heptane, anhydrous.

-

Isopropanol with hydrochloric acid (for quenching).

-

Ethanol (for washing).

-

Antioxidant solution (e.g., 2,6-di-tert-butyl-4-methylphenol in acetone).

Procedure:

-

Reactor Preparation: A 100 mL glass reactor equipped with a mechanical stirrer and a temperature control system is thoroughly dried and purged with argon.

-

Solvent and Monomer Addition: Anhydrous toluene (or heptane) is introduced into the reactor, followed by the desired amount of purified 4-methyl-1-pentene monomer. The reactor is brought to the desired polymerization temperature (e.g., 40-70 °C).

-

Cocatalyst Addition: A solution of triethylaluminum in the reaction solvent is added to the reactor.

-

Catalyst Introduction and Polymerization: The solid Ziegler-Natta catalyst is introduced to the monomer solution containing the cocatalyst to initiate polymerization. The polymerization is allowed to proceed for the desired time (e.g., 1-4 hours) while maintaining a constant temperature.

-

Quenching: The polymerization is terminated by adding acidic isopropanol or ethanol.

-

Polymer Isolation and Purification: The precipitated polymer is filtered, washed repeatedly with ethanol to remove catalyst residues, and then dried in a vacuum oven at 60-80 °C overnight.

-

Stabilization: The dried polymer is treated with an antioxidant solution to prevent degradation.

Protocol 2: Polymerization of 4-Methyl-1-Pentene using a Homogeneous Metallocene Catalyst

This protocol outlines the procedure for metallocene-catalyzed solution polymerization.